molecular formula C7H2BrF2N B2637919 3-Bromo-4,5-difluorobenzonitrile CAS No. 1349715-72-5

3-Bromo-4,5-difluorobenzonitrile

Cat. No.: B2637919
CAS No.: 1349715-72-5
M. Wt: 218.001
InChI Key: DUXCHSUPTHPKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5-difluorobenzonitrile is a compound with the CAS Number: 1349715-72-5 . It is used as a reagent in organic synthesis and as a building block for the synthesis of other molecules . The compound is solid at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H2BrF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H . This indicates that the compound has a benzene ring with bromo, difluoro, and nitrile substituents .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds of this nature are often involved in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218 . It is a solid at ambient temperature .

Scientific Research Applications

Halogen-Exchange Fluorination

One application of related compounds involves the synthesis of difluorobenzonitriles through halogen-exchange reactions. A study by Suzuki and Kimura (1992) highlights the preparation of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile using potassium fluoride, showcasing a method for introducing fluorine atoms into aromatic nitriles. This process points towards applications in the synthesis of fluorinated organic compounds, which are important in the development of pharmaceuticals and agrochemicals (Suzuki & Kimura, 1992).

Herbicide Resistance

Research into herbicide resistance has led to the development of transgenic plants expressing a bacterial detoxification gene to resist bromoxynil, a related compound. Stalker et al. (1988) described the cloning of a gene from Klebsiella ozaenae that converts bromoxynil into a non-toxic metabolite, demonstrating a novel approach to enhance crop resistance to herbicides. This work opens avenues for genetic engineering in agriculture to create crops that can withstand specific herbicidal compounds, ensuring crop safety and reducing the environmental impact of herbicides (Stalker, Mcbride, & Malyj, 1988).

Environmental Degradation

The environmental degradation of halogenated aromatic nitriles, including compounds similar to 3-Bromo-4,5-difluorobenzonitrile, has been studied under various conditions. Knight et al. (2003) investigated the anaerobic biodegradability of bromoxynil, highlighting its degradation in methanogenic, sulfidogenic, and Fe(III)-reducing conditions. This research provides insight into the environmental fate of halogenated nitriles and strategies for mitigating their impact on ecosystems (Knight, Berman, & Häggblom, 2003).

Spectroscopic Investigations

Experimental and theoretical spectroscopic investigations have been conducted on related compounds to understand their electronic structure and vibrational properties. Shajikumar and Raman (2018) performed studies on 4-Bromo-3-methylbenzonitrile, utilizing Density Functional Theory (DFT) to analyze its electronic structure and vibrational frequencies. Such research is fundamental in materials science for designing compounds with specific electronic and optical properties (Shajikumar & Raman, 2018).

Isostructural Properties

The isostructural properties of dihalo-hydroxybenzonitriles have been explored to understand their molecular arrangements in the crystalline state. Britton (2006) studied the structures of dichloro- and dibromobenzonitriles, revealing their chain-like arrangements and providing insights into the design of molecular materials with specific structural properties (Britton, 2006).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), and H319 (Causes serious eye irritation) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

3-bromo-4,5-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCHSUPTHPKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.